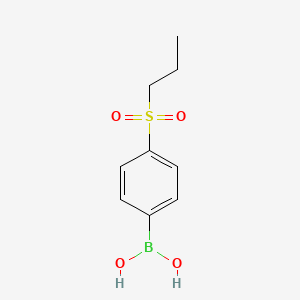
双(3-氨基丙基-D6)胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(3-AMINOPROPYL-D6)AMINE is a deuterated version of bis(3-aminopropyl)amine, a compound widely used in organic synthesis. The deuterium atoms replace the hydrogen atoms in the propyl groups, which can be beneficial in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to the reduced background signal from deuterium.
科学研究应用
BIS(3-AMINOPROPYL-D6)AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: BIS(3-AMINOPROPYL-D6)AMINE is used in the production of specialty chemicals and materials, such as hydrogels and polyurethanes
作用机制
Target of Action
BIS(3-AMINOPROPYL-D6)AMINE, also known as norspermidine, is a polyazaalkane . It is a molecular entity capable of accepting a hydron from a donor (Bronsted acid) . It is a metabolite in species like Euglena gracilis and Medicago sativa . .
Mode of Action
It is known to interact with its targets via hydrogen-bonding interactions . The compound binds an anion with a 1:1 stoichiometry via these interactions . The binding trend is in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
Biochemical Pathways
BIS(3-AMINOPROPYL-D6)AMINE is involved in the arginine and proline metabolism pathway . It is also known to inhibit IgM production from murine splenocytes stimulated with LPS .
Result of Action
It is known to have a higher affinity for hso4− than so42−, which is attributed to the proton transfer from hso4− to the central nitrogen of the compound . This leads to secondary acid–base interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BIS(3-AMINOPROPYL-D6)AMINE. For instance, it has been used to synthesize chitosan-based hydrogels having potential biomedical applications . It has also been used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications . .
生化分析
Biochemical Properties
Bis(3-aminopropyl-d6)amine interacts with various enzymes, proteins, and other biomolecules. It is used to synthesize chitosan-based hydrogels, which have potential biomedical applications . It can also functionalize nanoparticles to yield terminal −NH2 groups for further modifications .
Cellular Effects
It is known that it can be used as an internal dispersing agent for the synthesis of water-dispersible polyurethanes , which suggests it may influence cell function by modifying the cellular environment.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of BIS(3-AMINOPROPYL-D6)AMINE typically involves the deuteration of bis(3-aminopropyl)amine. This can be achieved through the reaction of bis(3-aminopropyl)amine with deuterated reagents under specific conditions. For instance, the use of deuterated solvents and catalysts can facilitate the incorporation of deuterium atoms into the molecule.
Industrial Production Methods: In an industrial setting, the production of BIS(3-AMINOPROPYL-D6)AMINE may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process might include steps such as hydrogenation using deuterium gas in the presence of a metal catalyst like Raney nickel or cobalt, followed by purification to remove any by-products .
化学反应分析
Types of Reactions: BIS(3-AMINOPROPYL-D6)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .
相似化合物的比较
- Bis(3-aminopropyl)amine
- 3,3’-Diaminodipropylamine
- 3,3’-Iminodipropylamine
- N-(3-Aminopropyl)-1,3-propanediamine
- Dipropylenetriamine
- Norspermidine
Comparison: BIS(3-AMINOPROPYL-D6)AMINE is unique due to the presence of deuterium atoms, which provide advantages in NMR spectroscopy and other analytical techniques. This makes it particularly valuable in research settings where precise measurements and reduced background signals are crucial .
属性
CAS 编号 |
1219805-55-6 |
|---|---|
分子式 |
C6H17N3 |
分子量 |
143.296 |
IUPAC 名称 |
N/'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI 键 |
OTBHHUPVCYLGQO-LBTWDOQPSA-N |
SMILES |
C(CN)CNCCCN |
同义词 |
BIS(3-AMINOPROPYL-D6)AMINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



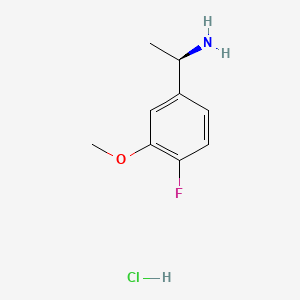
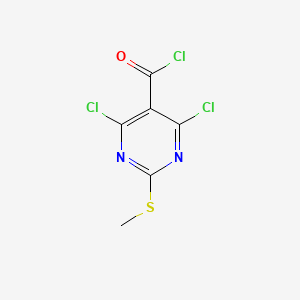
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
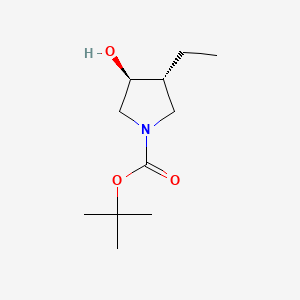
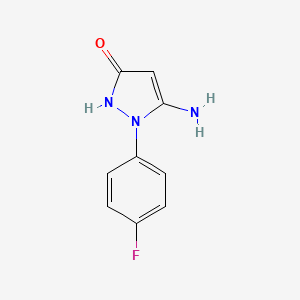

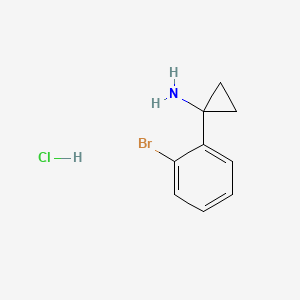
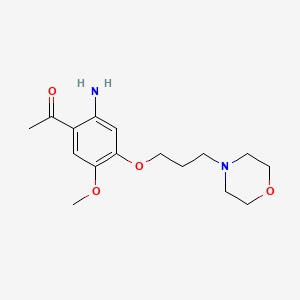
![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)
